molecular formula C15H14F3N3O4S2 B1667986 Bendroflumethiazide CAS No. 73-48-3

Bendroflumethiazide

Cat. No.: B1667986
CAS No.: 73-48-3
M. Wt: 421.4 g/mol
InChI Key: HDWIHXWEUNVBIY-UHFFFAOYSA-N
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Description

Bendroflumethiazide is a thiazide diuretic primarily used to treat hypertension and edema. It works by inhibiting sodium reabsorption at the beginning of the distal convoluted tubule in the kidneys, leading to increased excretion of sodium, chloride, and water. This compound is also used to manage conditions such as familial hyperkalemia and urinary tract disorders .

Mechanism of Action

Target of Action

Bendroflumethiazide primarily targets the sodium-chloride cotransporter (Na-Cl cotransporter) located in the early distal convoluted tubule (DCT) of the kidneys . This cotransporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream .

Mode of Action

This compound, a thiazide diuretic, binds to the chloride site of the Na-Cl cotransporter, inhibiting its action . This inhibition results in an increase in the excretion of sodium, chloride, and water . The drug also widens the blood vessels, which helps to reduce blood pressure .

Biochemical Pathways

The inhibition of the Na-Cl cotransporter disrupts the reabsorption of sodium and chloride ions, leading to their increased excretion. This causes a reduction in blood volume and a subsequent decrease in blood pressure . Additionally, the increased sodium concentration in the DCT results in an increase in potassium excretion .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract and is excreted in the urine, mainly by tubular secretion . The drug has a bioavailability of 100% and is more than 90% bound to plasma proteins . The maximum effect is observed at about 4–6 hours post-administration, with a duration of 8–12 hours or longer .

Result of Action

The primary result of this compound’s action is the removal of excess water from the body, achieved by increasing the frequency of urination . This leads to a reduction in blood volume and, consequently, a decrease in blood pressure . The drug is often used to treat hypertension and manage edema related to heart failure .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, alcohol is known to have an adverse interaction with the drug, potentially causing a sudden drop in blood pressure . Additionally, the drug’s action may be affected in pregnant or lactating women, as it can pass into breast milk and suppress its production .

Biochemical Analysis

Biochemical Properties

Bendroflumethiazide binds to the chloride site of the sodium/chloride co-transporter in the distal convoluted tubule, inhibiting its action . This interaction leads to an increase in sodium and chloride ion excretion in the urine, as well as an increase in potassium excretion as a result of increased sodium in the distal convoluted tubule .

Cellular Effects

The primary cellular effect of this compound is the inhibition of the sodium/chloride co-transporter in the distal convoluted tubule . This leads to a decrease in blood volume and, consequently, a decrease in blood pressure .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the chloride site of the sodium/chloride co-transporter in the distal convoluted tubule . This binding inhibits the action of the co-transporter, leading to natriuresis with loss of sodium and chloride ions in the urine .

Temporal Effects in Laboratory Settings

The maximum effect of this compound is observed at about 4-6 hours after administration, with a duration of 8-12 hours .

Metabolic Pathways

This compound is involved in the sodium/chloride co-transport system in the distal convoluted tubule . It interacts with this system to cause natriuresis, leading to a loss of sodium and chloride ions in the urine .

Transport and Distribution

This compound is well absorbed from the gastrointestinal tract and is excreted in the urine, mainly by tubular secretion .

Subcellular Localization

This compound acts on the sodium/chloride co-transporter located in the distal convoluted tubule of the kidney . This is where it exerts its diuretic effect by inhibiting the co-transporter and causing natriuresis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bendroflumethiazide is synthesized through a multi-step process involving the reaction of 3-benzyl-6-trifluoromethyl-2H-1,2,4-benzothiadiazine-7-sulfonamide with various reagents under controlled conditions. The synthesis typically involves the use of methanol as a solvent and sonication to ensure complete dissolution and reaction .

Industrial Production Methods: In industrial settings, this compound is produced by finely powdering the compound and dissolving it in methanol. The solution is then subjected to sonication and centrifugation to ensure purity and consistency. The final product is obtained through chromatographic techniques and is stored in tight containers to maintain stability .

Chemical Reactions Analysis

Types of Reactions: Bendroflumethiazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bendroflumethiazide has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Bendroflumethiazide: this compound is unique in its specific molecular structure, which includes a trifluoromethyl group that enhances its diuretic potency and duration of action. This structural feature distinguishes it from other thiazide diuretics and contributes to its effectiveness in treating hypertension and edema .

Properties

IUPAC Name

3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)
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InChI Key

HDWIHXWEUNVBIY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2
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Molecular Formula

C15H14F3N3O4S2
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DSSTOX Substance ID

DTXSID5022647
Record name Bendroflumethiazide
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Molecular Weight

421.4 g/mol
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Physical Description

Solid
Record name Bendroflumethiazide
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Solubility

>63.2 [ug/mL] (The mean of the results at pH 7.4), FREELY SOL IN ALC & ACETONE, Insoluble in chloroform, benzene, ether., In water, 108.3 mg/l at 25 °C., 2.14e-01 g/L
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Mechanism of Action

As a diuretic, bendroflumethiazide inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like bendroflumethiazide also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of bendroflumethiazide is less well understood although it may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle., ...BENZOTHIADIAZIDES HAVE DIRECT EFFECT ON RENAL TUBULAR TRANSPORT OF SODIUM & CHLORIDE...INDEPENDENT OF ANY EFFECT ON CARBONIC ANHYDRASE. /THIAZIDE DIURETICS/, NATURE OF CHEM INTERACTION BETWEEN THIAZIDES & SPECIFIC RENAL RECEPTORS RESPONSIBLE FOR CHLORURETIC EFFECT IS NOT KNOWN; NO CRITICAL ENZYMATIC REACTIONS HAVE BEEN IDENTIFIED. /THIAZIDE DIURETICS/, ...MAY DECR EXCRETION OF URIC ACID IN MAN, THUS INCR ITS CONCN IN PLASMA. HYPERURICEMIC EFFECT RESULTS PRIMARILY FROM INHIBITION OF TUBULAR SECRETION OF URATE. ... UNLIKE MOST OTHER NATRIURETIC AGENTS...DECR RENAL EXCRETION OF CALCIUM RELATIVE TO THAT OF SODIUM... /ENHANCE/ EXCRETION OF MAGNESIUM... /THIAZIDE DIURETICS/, THIAZIDES INHIBIT REABSORPTION OF SODIUM &...CHLORIDE IN DISTAL SEGMENT. ... AS CLASS...HAVE IMPORTANT ACTION ON EXCRETION OF POTASSIUM THAT RESULTS FROM INCR SECRETION OF CATION BY DISTAL TUBULE. ... GLOMERULAR FILTRATION RATE MAY BE REDUCED BY THIAZIDES, PARTICULARLY WITH IV ADMIN FOR EXPTL PURPOSES. /THIAZIDE DIURETICS/, For more Mechanism of Action (Complete) data for BENDROFLUMETHIAZIDE (11 total), please visit the HSDB record page.
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Color/Form

Crystals from dioxane., WHITE TO CREAM-COLORED, FINELY DIVIDED, CRYSTALLINE POWDER

CAS No.

73-48-3
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Melting Point

222-223 °C, 224.5 to 225.5 °C (also reported as 221 to 223 °C), 221 - 223 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does bendroflumethiazide exert its diuretic effect?

A1: this compound acts on the distal convoluted tubule in the kidneys, inhibiting the sodium-chloride symporter. [, , ] This action prevents sodium and chloride reabsorption, leading to increased excretion of water, sodium, and chloride, thus reducing blood volume and lowering blood pressure. [, , ]

Q2: Does this compound influence potassium levels?

A2: Yes, this compound can cause potassium loss. By increasing sodium delivery to the collecting duct, it indirectly stimulates the sodium-potassium exchange mechanism, leading to increased potassium excretion. [, , ]

Q3: Does this compound have any direct effects on the renin-angiotensin-aldosterone system (RAAS)?

A3: this compound can indirectly stimulate the RAAS. By reducing blood volume, it can trigger a compensatory increase in renin release, leading to increased aldosterone levels. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H14F3N3O4S2, and its molecular weight is 421.40 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While specific spectroscopic data might be found in various resources, the provided research papers primarily focus on its pharmacological properties and do not extensively detail its spectroscopic characteristics.

Q6: How stable is this compound under different storage conditions?

A6: While specific stability data is not extensively discussed in the provided research, pharmaceutical formulations typically undergo rigorous stability testing to ensure shelf-life and efficacy.

Q7: How is this compound absorbed and distributed in the body?

A7: this compound is well absorbed from the gastrointestinal tract. [] It is then distributed throughout the body, with a high degree of protein binding, reaching its site of action in the kidneys. []

Q8: How is this compound metabolized and eliminated?

A8: this compound is primarily eliminated unchanged in the urine, with a smaller proportion undergoing hepatic metabolism. [, ] Its elimination half-life is relatively long compared to other thiazides, ranging from 3 to 9 hours. []

Q9: How effective is this compound in lowering blood pressure?

A9: Clinical studies have demonstrated that this compound effectively reduces both systolic and diastolic blood pressure in patients with hypertension. [, , , , , , , ] Its efficacy has been demonstrated both as monotherapy and in combination with other antihypertensive agents. [, , , , , , , ]

Q10: Are there any animal models used to study the effects of this compound?

A10: Yes, animal models, particularly rats and dogs, have been utilized to investigate the effects of this compound on blood pressure, renal function, and calcium metabolism. [, , , ] These studies provide valuable insights into the pharmacodynamics of the drug.

Q11: What is the solubility of this compound?

A11: this compound exhibits poor solubility in water. [] This characteristic can pose challenges for its formulation and bioavailability.

Q12: What strategies are employed to enhance the dissolution and solubility of this compound?

A12: Research explored techniques like physical mixing and lyophilization with excipients such as gluconolactone, hydroxyl propyl γ-cyclodextrin, and trehalose to improve this compound's dissolution rate. [] These methods aim to increase the drug's surface area and enhance its interaction with dissolution media.

Q13: What analytical techniques are commonly used to quantify this compound?

A13: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) spectrophotometry and tandem mass spectrometry (MS/MS), are frequently employed to quantify this compound in biological matrices like plasma and urine. [, , ]

Q14: How are analytical methods for this compound validated?

A14: Analytical methods undergo rigorous validation procedures to ensure their accuracy, precision, specificity, linearity, and robustness. [] These measures guarantee the reliability and reproducibility of the analytical data.

Q15: When was this compound first introduced as a therapeutic agent?

A15: this compound was introduced in the late 1950s as a potent thiazide diuretic for treating edematous states and hypertension. []

Q16: How has the understanding of this compound's mechanism of action evolved?

A16: Initial understanding focused on its diuretic action. Over time, research revealed its role in influencing electrolyte balance, particularly potassium, and its indirect effects on the RAAS. [, , , ]

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